Saccharin N-(2-acetic acid isopropyl ester)

Overview

Description

Saccharin N-(2-acetic acid isopropyl ester) is a derivative of saccharin, an artificial sweetener widely used in the food industry.

Mechanism of Action

Target of Action

Saccharin N-(2-acetic acid isopropyl ester) is a derivative of saccharin, an artificial sweetener Saccharin and its derivatives have been reported to act as catalysts for a wide variety of organic transformations .

Mode of Action

The exact mode of action of Saccharin N-(2-acetic acid isopropyl ester) is not well-documented. As a derivative of saccharin, it may share similar properties. Saccharin and its derivatives are known to act as catalysts in various organic reactions, suggesting that they may interact with their targets to facilitate these transformations .

Biochemical Pathways

Saccharin and its derivatives have been reported to catalyze a wide range of organic reactions . These reactions may involve various biochemical pathways, leading to diverse downstream effects.

Result of Action

As a catalyst in various organic reactions, it may facilitate the formation of new compounds or the transformation of existing ones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of saccharin N-(2-acetic acid isopropyl ester) typically involves the esterification of saccharin with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of saccharin N-(2-acetic acid isopropyl ester) follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through crystallization or distillation .

Types of Reactions:

Oxidation: Saccharin N-(2-acetic acid isopropyl ester) can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols; typically requires a catalyst or heat.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Saccharin N-(2-acetic acid isopropyl ester) has been extensively studied for its applications in various scientific fields:

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Comparison with Similar Compounds

Saccharin: The parent compound, widely used as an artificial sweetener.

Saccharin N-sulfonic acid: A derivative used as a catalyst in organic reactions.

Sodium saccharin: A sodium salt form used in food and pharmaceutical industries.

Uniqueness: Saccharin N-(2-acetic acid isopropyl ester) stands out due to its unique ester functional group, which imparts distinct chemical properties and reactivity compared to other saccharin derivatives. This makes it particularly valuable in specific synthetic applications and as a biochemical probe .

Biological Activity

Saccharin N-(2-acetic acid isopropyl ester) is a derivative of saccharin, an artificial sweetener known for its diverse applications in food and pharmaceuticals. This compound has garnered attention in scientific research due to its potential biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity of Saccharin N-(2-acetic acid isopropyl ester), supported by data tables, case studies, and research findings.

Overview of Saccharin N-(2-acetic acid isopropyl ester)

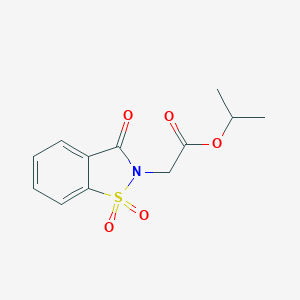

- Chemical Structure : Saccharin N-(2-acetic acid isopropyl ester) features an isopropyl ester functional group attached to the saccharin backbone, which may influence its biological properties compared to other saccharin derivatives.

- CAS Number : 76508-37-7

The exact mechanism of action for Saccharin N-(2-acetic acid isopropyl ester) remains largely unexplored. However, as a derivative of saccharin, it may share similar catalytic properties that facilitate various biochemical reactions. Notably, saccharin derivatives are known to act as catalysts in organic reactions and may interact with biological targets to influence metabolic pathways .

Anticancer Activity

Recent studies have shown that Saccharin N-(2-acetic acid isopropyl ester) exhibits significant cytotoxic activity against hepatic cancer cells. In a comparative analysis of various saccharin derivatives, the isopropyl ester was found to be particularly potent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Saccharin N-(2-acetic acid isopropyl ester) | Hepatic Cancer Cells | 15 |

| Other Saccharin Derivatives | Various | 20-50 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated alongside its derivatives. The results indicate that the presence of the isopropyl group enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Anti-inflammatory Activity

Research indicates that Saccharin N-(2-acetic acid isopropyl ester) may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This activity suggests potential therapeutic applications in managing inflammatory diseases .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results show promising antibacterial effects, indicating its potential use as an antimicrobial agent .

Case Studies

- Cytotoxicity Study : A study conducted on various saccharin derivatives demonstrated that Saccharin N-(2-acetic acid isopropyl ester) had the highest cytotoxicity against hepatic cancer cells compared to other tested compounds. This study utilized MTT assays to determine cell viability post-treatment.

- Antioxidant Evaluation : In vitro assays measuring DPPH radical scavenging activity revealed that the compound exhibited significant antioxidant effects, comparable to established antioxidants like ascorbic acid.

- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties highlighted that treatment with Saccharin N-(2-acetic acid isopropyl ester) significantly reduced levels of inflammatory markers in cultured macrophages.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Saccharin N-(2-acetic acid isopropyl ester), a comparison with other saccharin derivatives is essential:

| Compound | Anticancer Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Saccharin | Moderate | Low | Low |

| Sodium saccharin | Low | Moderate | Moderate |

| Saccharin N-sulfonic acid | High | Moderate | High |

| Saccharin N-(2-acetic acid isopropyl ester) | High | High | High |

Properties

IUPAC Name |

propan-2-yl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S/c1-8(2)18-11(14)7-13-12(15)9-5-3-4-6-10(9)19(13,16)17/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULJHFVTOIYTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227316 | |

| Record name | Saccharin N-(2-acetic acid isopropyl ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76508-37-7 | |

| Record name | 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76508-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saccharin N-(2-acetic acid isopropyl ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076508377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saccharin N-(2-acetic acid isopropyl ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SACCHARIN N-(2-ACETIC ACID ISOPROPYL ESTER) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD39BF075K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.